molecular formula C27H30N4O2 B6491863 N-[(4-ethylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326891-81-9

N-[(4-ethylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B6491863
CAS No.: 1326891-81-9
M. Wt: 442.6 g/mol
InChI Key: OSIPDZGOAFISQJ-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This bicyclic system is substituted at position 2 with a 4-(propan-2-yl)phenyl group and at position 5 with a propanamide side chain linked to a 4-ethylphenylmethyl moiety. The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of aminopyrazoles with nitriles (as seen in ) or amide coupling using reagents like HATU in DMF (e.g., ).

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-4-20-5-7-21(8-6-20)18-28-26(32)13-14-30-15-16-31-25(27(30)33)17-24(29-31)23-11-9-22(10-12-23)19(2)3/h5-12,15-17,19H,4,13-14,18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIPDZGOAFISQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-ethylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H30N4O2
  • Molecular Weight : 442.6 g/mol
  • IUPAC Name : N-[(4-ethylphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

These properties indicate a complex structure that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • A compound structurally related to pyrazolo[1,5-a]pyrazine showed significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 0.28 µM to 42.30 µM depending on the specific derivative and cell line tested .

2. Anti-inflammatory Effects

Compounds in the pyrazole family are known for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways by blocking cytokine production and modulating immune responses.

3. Antimicrobial Properties

Studies have demonstrated that pyrazole derivatives can exhibit antimicrobial activities against a range of pathogens. For example, some derivatives have shown effectiveness comparable to conventional antibiotics in inhibiting bacterial growth .

The mechanisms through which this compound exerts its effects are still under investigation but may include:

Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways crucial for cancer cell proliferation and survival.

Modulation of Signaling Pathways : These compounds may interfere with signaling cascades involved in inflammation and tumorigenesis.

Case Studies

Several case studies have investigated the biological activity of related compounds:

StudyCompoundActivityCell Line / OrganismIC50 Value
Bouabdallah et al. (2022)N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]anilineCytotoxicityHep-2 and P8153.25 mg/mL
Zheng et al. (2022)Oxime-linked pyrazole derivativesApoptosis inductionA5490.28 µM
Mary et al. (2015)3-(difluoromethyl)-1-methyl-pyrazole derivativesAntifungal activityPhytopathogenic fungiVaries

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () share a pyrazolo-pyrimidine core but differ in substitution patterns. The fluorine atoms in enhance lipophilicity and metabolic stability compared to the non-fluorinated target compound.

Pyrazolo[1,5-a]pyrazine vs. Benzo[b][1,4]oxazine ()

The benzo[b][1,4]oxazine derivatives () replace the pyrazine ring with an oxygen-containing heterocycle, reducing nitrogen-based hydrogen-bonding capacity. This substitution may decrease affinity for targets requiring polar interactions.

Substituent Analysis

Propanamide Side Chains

The target compound’s propanamide group is analogous to N-(3-(trifluoromethyl)phenyl)propanamide () but lacks electron-withdrawing trifluoromethyl groups. This difference could result in lower acidity of the amide NH, affecting solubility and target binding. In contrast, 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenylpropanamide () uses a triazole ring, introducing additional hydrogen-bond acceptors absent in the target compound.

Aryl Substituents

The 4-(propan-2-yl)phenyl group in the target compound provides moderate steric bulk and lipophilicity.

Physicochemical and Electronic Properties

Electron Localization and Reactivity

Tools like Multiwfn () and electron localization function (ELF, ) can analyze noncovalent interactions. The target compound’s pyrazine nitrogen atoms likely exhibit strong electron localization, enhancing hydrogen-bond acceptor capacity compared to oxazine derivatives ().

Lipophilicity and Solubility

The 4-ethylphenylmethyl group increases logP compared to smaller substituents (e.g., methyl in ). However, the absence of fluorine (cf. ) may result in lower membrane permeability.

Data Tables

Table 2: Physicochemical Properties (Inferred)

Compound logP (Predicted) Hydrogen Bond Acceptors Metabolic Stability
Target Compound ~3.5 6 Moderate
Compound ~4.2 8 High (fluorinated)
Compound ~4.0 7 High (CF3 group)

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